Cas no 1022158-49-1 (1H-Benzimidazole-6-methanol, 2-(methylthio)-)

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a benzimidazole derivative characterized by the presence of a hydroxymethyl group at the 6-position and a methylthio substituent at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The hydroxymethyl group enhances solubility and provides a versatile handle for further functionalization, while the methylthio moiety contributes to electron-rich properties, influencing binding interactions. The compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of enzyme inhibitors and antimicrobial agents. Its well-defined chemical properties make it suitable for precision applications in medicinal chemistry and material science research.
1H-Benzimidazole-6-methanol, 2-(methylthio)- structure
1022158-49-1 structure
Product name:1H-Benzimidazole-6-methanol, 2-(methylthio)-
CAS No:1022158-49-1
MF:C9H10N2OS
Molecular Weight:194.253500461578
CID:6146862
PubChem ID:68965735

1H-Benzimidazole-6-methanol, 2-(methylthio)- 化学的及び物理的性質

名前と識別子

    • (2-methylsulfanyl-3H-benzimidazol-5-yl)methanol
    • 1022158-49-1
    • J-506486
    • 1H-Benzimidazole-6-methanol, 2-(methylthio)-
    • EN300-6731358
    • SCHEMBL4229278
    • [2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
    • 2-(Methylthio)-1h-benzo[d]imidazol-6-methanol
    • インチ: 1S/C9H10N2OS/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-4,12H,5H2,1H3,(H,10,11)
    • InChIKey: CSOSJRUOPQALPG-UHFFFAOYSA-N
    • SMILES: S(C)C1=NC2C=CC(CO)=CC=2N1

計算された属性

  • 精确分子量: 194.05138412g/mol
  • 同位素质量: 194.05138412g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.7
  • トポロジー分子極性表面積: 74.2Ų

1H-Benzimidazole-6-methanol, 2-(methylthio)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6731358-0.05g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95.0%
0.05g
$315.0 2025-03-13
Enamine
EN300-6731358-2.5g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95.0%
2.5g
$2660.0 2025-03-13
Enamine
EN300-6731358-0.25g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95.0%
0.25g
$672.0 2025-03-13
Enamine
EN300-6731358-0.5g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95.0%
0.5g
$1058.0 2025-03-13
1PlusChem
1P028NVD-50mg
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
50mg
$452.00 2023-12-27
1PlusChem
1P028NVD-250mg
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
250mg
$893.00 2023-12-27
1PlusChem
1P028NVD-2.5g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
2.5g
$3350.00 2023-12-27
1PlusChem
1P028NVD-500mg
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
500mg
$1370.00 2023-12-27
1PlusChem
1P028NVD-10g
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
10g
$7277.00 2023-12-27
1PlusChem
1P028NVD-100mg
[2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol
1022158-49-1 95%
100mg
$643.00 2023-12-27

1H-Benzimidazole-6-methanol, 2-(methylthio)- 関連文献

1H-Benzimidazole-6-methanol, 2-(methylthio)-に関する追加情報

1H-Benzimidazole-6-methanol, 2-(methylthio)- (CAS No. 1022158-49-1)

1H-Benzimidazole-6-methanol, 2-(methylthio)- is a versatile organic compound with the CAS registry number 1022158-49-1. This compound belongs to the class of benzimidazoles, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a benzimidazole ring system with a hydroxymethyl group at position 6 and a methylthio substituent at position 2. These functional groups impart unique chemical and biological properties to the molecule.

The synthesis of 1H-Benzimidazole-6-methanol, 2-(methylthio)- involves a series of well-established organic reactions. Typically, the benzimidazole core is synthesized through condensation reactions between o-phenylenediamine derivatives and carbonyl compounds. The introduction of the methylthio group at position 2 can be achieved via nucleophilic substitution or coupling reactions, while the hydroxymethyl group at position 6 is often introduced through hydroxylation or reduction of an appropriate precursor. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and improving yields.

One of the most promising applications of 1H-Benzimidazole-6-methanol, 2-(methylthio)- lies in its potential as a bioactive molecule. Studies have shown that benzimidazoles exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and anticancer properties. The methylthio group at position 2 enhances the compound's ability to interact with biological targets, making it a valuable lead compound for drug discovery. For instance, recent research has highlighted its potential as an inhibitor of certain kinases involved in cancer cell proliferation.

In addition to its biological applications, 1H-Benzimidazole-6-methanol, 2-(methylthio)- has shown promise in materials science. Its aromatic ring system and functional groups make it suitable for use in the development of advanced materials such as conductive polymers and sensors. Researchers have explored its use as a building block for self-assembled monolayers and nanomaterials, leveraging its ability to form stable structures under various conditions.

The environmental impact of 1H-Benzimidazole-6-methanol, 2-(methylthio)- has also been a topic of recent interest. Studies have examined its biodegradation pathways and toxicity profiles to assess its safety for industrial and agricultural applications. Preliminary findings suggest that the compound undergoes rapid degradation under aerobic conditions, reducing its persistence in the environment. However, further research is needed to fully understand its ecological footprint.

In conclusion, 1H-Benzimidazole-6-methanol, 2-(methylthio)- (CAS No. 1022158-49-1) is a multifaceted compound with significant potential across various fields. Its unique structure and functional groups make it a valuable tool for researchers in pharmaceuticals, materials science, and environmental chemistry. As ongoing studies continue to uncover new applications and properties of this compound, it is poised to play an increasingly important role in both academic and industrial settings.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm